molecular formula C17H25N B8636687 Cis-2-cyclohexyl-4-phenylpiperidine

Cis-2-cyclohexyl-4-phenylpiperidine

Cat. No. B8636687
M. Wt: 243.4 g/mol
InChI Key: ZZXYRDFIQROERL-SJORKVTESA-N
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Patent
US08865701B2

Procedure details

Benzyl 2-cyclohexyl-4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate (4.7 g, 12.52 mmol) in EtOH (25 ml) was added Pd/C (1.18 g, 0.554 mmol) and hydrogenated with a balloon for 10 hours. Filter through celite and concentrate. The crude piperidine was not purified. LRMS (M+H)=217.10
Name
Benzyl 2-cyclohexyl-4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]2[CH2:12][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:10][CH2:9][N:8]2C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CCO.[Pd]>[CH:1]1([CH:7]2[CH2:12][CH:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:10][CH2:9][NH:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Benzyl 2-cyclohexyl-4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
4.7 g
Type
reactant
Smiles
C1(CCCCC1)C1N(CC=C(C1)C1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The crude piperidine was not purified

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C1(CCCCC1)C1NCCC(C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08865701B2

Procedure details

Benzyl 2-cyclohexyl-4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate (4.7 g, 12.52 mmol) in EtOH (25 ml) was added Pd/C (1.18 g, 0.554 mmol) and hydrogenated with a balloon for 10 hours. Filter through celite and concentrate. The crude piperidine was not purified. LRMS (M+H)=217.10
Name
Benzyl 2-cyclohexyl-4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]2[CH2:12][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:10][CH2:9][N:8]2C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CCO.[Pd]>[CH:1]1([CH:7]2[CH2:12][CH:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:10][CH2:9][NH:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Benzyl 2-cyclohexyl-4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
4.7 g
Type
reactant
Smiles
C1(CCCCC1)C1N(CC=C(C1)C1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The crude piperidine was not purified

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C1(CCCCC1)C1NCCC(C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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